molecular formula C12H16N2O4 B14839760 Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14839760
M. Wt: 252.27 g/mol
InChI Key: LDKDSRMIMPPGLU-UHFFFAOYSA-N
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Description

Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 3-formyl-4-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxypyridine moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both a formyl and a hydroxyl group on the pyridine ring allows for diverse chemical transformations and interactions .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(3-formyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-9-8(7-15)10(16)4-5-13-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17)

InChI Key

LDKDSRMIMPPGLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=O)C=CN1)C=O

Origin of Product

United States

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